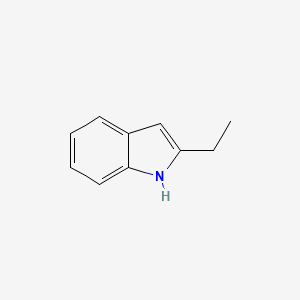

2-ethyl-1H-indole

Overview

Description

2-Ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

2-Ethyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways related to cell proliferation .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-indole typically involves the alkylation of indole at the nitrogen atom. One common method is the reaction of indole with ethyl bromide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an organic solvent like acetone at room temperature, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert it into indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its π-excessive nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Indole-2-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

2-Ethyl-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Indole derivatives exhibit significant biological activities, including antiviral, anticancer, and antimicrobial properties

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Indole: The parent compound, known for its wide range of biological activities.

1-Methyl-1H-indole: Another derivative with similar properties but different substitution patterns.

3-Ethyl-1H-indole: A positional isomer with the ethyl group at the third position

Uniqueness: 2-Ethyl-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ethyl group at the second position enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

2-Ethyl-1H-indole is a significant compound in the realm of medicinal chemistry, primarily due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and various studies that highlight its potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their extensive biological activities. They exhibit properties such as antiviral , antifungal , anticancer , anti-inflammatory , and antioxidant effects. The indole nucleus is particularly valuable in drug design due to its ability to mimic various biological structures and interact with multiple receptors effectively .

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including:

- Fischer Indole Synthesis : A traditional method where phenylhydrazine reacts with a ketone or aldehyde.

- Microwave-Assisted Synthesis : This modern approach enhances yield and reduces reaction time by using microwave irradiation .

Anticancer Activity

Research has shown that indole derivatives possess significant anticancer properties. For instance, studies have demonstrated that certain indole compounds can induce apoptosis in cancer cells. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value indicating substantial antiproliferative activity against breast cancer cells .

Antimicrobial Properties

Indole derivatives have also been recognized for their antimicrobial activities. This compound exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have shown promise in reducing inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory conditions .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against different cancer cell lines, with varying degrees of potency depending on the specific structure and substituents on the indole ring .

- Antimicrobial Testing : A series of tests confirmed that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida spp. .

- Anti-inflammatory Studies : Experimental models indicated that treatment with this compound led to a marked reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

Properties

IUPAC Name |

2-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNBLGQCCSCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396628 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-18-2 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.